Nateglinide Ethyl Ester

Beschreibung

BenchChem offers high-quality Nateglinide Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nateglinide Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

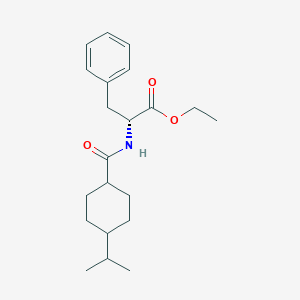

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHCDLQBWDQOF-CTWPCTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648386 | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187728-85-4 | |

| Record name | Ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Synthesis Guide: Nateglinide Ethyl Ester (EP Impurity G)

Executive Summary & Chemical Context[1][2][3][4]

This technical guide details the synthesis of Nateglinide Ethyl Ester (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine ethyl ester) directly from the Active Pharmaceutical Ingredient (API), Nateglinide.

While the industrial synthesis of Nateglinide typically proceeds via the hydrolysis of this ester intermediate, the reverse reaction—esterification of the API—is critical for generating high-purity EP Impurity G reference standards used in pharmacopeial compliance (European Pharmacopoeia / USP) and for investigating prodrug pharmacokinetics.

Structural Integrity & Stereochemical Challenges

Nateglinide contains two critical stereochemical features:

-

Chiral Center: The D-phenylalanine moiety (

-configuration). -

Geometric Isomerism: The trans-1,4-substituted cyclohexane ring.

Crucial Directive: The synthesis protocol must avoid racemization of the amino acid center (which would yield the L-isomer, Impurity B) and prevent cis-isomerization of the cyclohexane ring. Consequently, this guide utilizes a Thionyl Chloride (

Reaction Mechanism & Strategy

The transformation follows a nucleophilic acyl substitution mechanism. Thionyl chloride reacts with ethanol to generate ethoxysulfinyl chloride, which decomposes to release anhydrous

Reaction Scheme (Graphviz)

Figure 1: Acid-catalyzed esterification pathway utilizing in situ acid generation.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Nateglinide | 317.43 | 1.0 | Limiting Reagent |

| Ethanol (Absolute) | 46.07 | Excess (Solvent) | Nucleophile & Solvent |

| Thionyl Chloride ( | 118.97 | 1.2 - 1.5 | Acid Generator / Water Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |

| NaHCO | 84.01 | N/A | Neutralization |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Perform reaction under a nitrogen atmosphere.

Step 1: Solvation

-

Charge a 250 mL round-bottom flask (RBF) with Nateglinide (10.0 g, 31.5 mmol) .

-

Add Absolute Ethanol (100 mL) . Stir until a suspension or partial solution is obtained.

-

Cool the mixture to 0°C using an ice-water bath.

Step 2: Activation & Addition 4. Add Thionyl Chloride (3.4 mL, 47.2 mmol, 1.5 eq) dropwise over 20 minutes via a pressure-equalizing addition funnel.

- Note: The reaction is exothermic. Control addition rate to maintain internal temperature < 5°C.

- Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

Step 3: Reaction 6. Heat the mixture to Reflux (approx. 78°C) for 3 to 5 hours .

- Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC. The starting material (Acid) will disappear, and a less polar spot (Ester) will appear (

Step 4: Workup

7. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol and residual

- Caution:

- Wash with Brine (50 mL) .

- Dry the organic layer over anhydrous

Step 5: Isolation & Purification 12. Filter off the drying agent and concentrate the filtrate to dryness. 13. Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate. Cool to 4°C to induce crystallization. 14. Filter the white crystalline solid and dry under vacuum at 45°C for 12 hours.

Process Workflow & Critical Control Points

Figure 2: Operational workflow emphasizing critical temperature controls and workup steps.

Analytical Characterization (Self-Validation)

To ensure the protocol yielded the correct target without racemization, compare analytical data against these expected values:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 124°C - 128°C (Typical range for ester derivatives of this class).

-

1H NMR (400 MHz, CDCl3):

- 7.1-7.3 (m, 5H, Aromatic).

- 5.9 (d, 1H, NH).

-

4.9 (m, 1H,

-

4.15 (q, 2H,

-

1.25 (t, 3H,

- 0.8-1.8 (m, Cyclohexyl protons + Isopropyl).

-

Mass Spectrometry (ESI+):

-

Calculated Mass: 345.48 g/mol .[1]

-

Observed

: 346.5 m/z.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to water presence. | Ensure ethanol is anhydrous. Increase |

| Racemization | Reaction temperature too high or prolonged reflux. | Reduce reflux time. Switch to room temperature stirring for 24h (slower but safer). |

| Sticky Solid | Residual solvent or impurities. | Triturate with cold Hexane or Pentane to induce precipitation. |

References

-

European Pharmacopoeia (Ph. Eur.) 10.0 , "Nateglinide Monograph 2575". (Defines Impurity G and related substances).

-

Shinkai, H., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.[2] (Foundational chemistry of Nateglinide derivatives).

-

PubChem Compound Summary , "Nateglinide Ethyl Ester (Impurity G)". (Structure and Identifier verification).

-

Simson Pharma , "Nateglinide EP Impurity G Reference Standard". (Commercial validation of the specific impurity structure).

Sources

Technical Whitepaper: Spectroscopic Characterization & Impurity Profiling of Nateglinide Ethyl Ester (EP Impurity G)

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of Nateglinide Ethyl Ester (CAS: 187728-85-4), designated as Impurity G in the European Pharmacopoeia (EP). As a key process-related impurity and potential degradation product in the synthesis of Nateglinide (an oral antidiabetic agent targeting ATP-sensitive

This document details the specific spectral fingerprints required to distinguish the ethyl ester from the parent Active Pharmaceutical Ingredient (API), focusing on the diagnostic shifts in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Nateglinide Ethyl Ester is the ethylated derivative of the D-phenylalanine moiety within the Nateglinide scaffold.[1] It is more lipophilic than the parent acid due to the masking of the carboxylic acid functionality.

| Parameter | Detail |

| Common Name | Nateglinide Ethyl Ester |

| Regulatory Designation | Nateglinide EP Impurity G |

| IUPAC Name | Ethyl (2R)-3-phenyl-2-[(trans-4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |

| CAS Number | 187728-85-4 |

| Molecular Formula | |

| Molecular Weight | 345.48 g/mol |

| Parent API | Nateglinide ( |

Synthesis & Origin Pathway

The impurity typically arises via two mechanisms:

-

By-product Formation: Esterification of Nateglinide during crystallization or work-up if ethanol is used as a solvent in the presence of trace acid catalysts.

-

Synthetic Intermediate: Incomplete hydrolysis if the ethyl ester is used as a protected intermediate during the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.

Figure 1: Origin pathway of Nateglinide Ethyl Ester. The ester serves as a precursor but becomes Impurity G if retained in the final product.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the ester modification via the molecular ion shift (+28 Da relative to Nateglinide) and specific fragmentation patterns.

Experimental Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

Diagnostic Signals

| Ion Type | m/z Value | Interpretation |

| 346.24 | Protonated Molecular Ion (Base Peak). Distinct from Nateglinide ( | |

| 368.22 | Sodium Adduct (Common in ester analysis). | |

| Fragment A | 300.19 | Loss of Ethanol ( |

| Fragment B | 120.08 | Phenylalanine immonium ion (Characteristic of Phe backbone). |

Fragmentation Logic

The stability of the ethyl ester alters the fragmentation pathway compared to the free acid. The primary loss is the ethoxy group, followed by the cleavage of the amide bond.

Figure 2: Proposed MS fragmentation pathway for Nateglinide Ethyl Ester.

Infrared Spectroscopy (IR)[3][6][7]

IR is the rapid screening tool for this impurity. The key differentiator is the Carbonyl (

Comparative IR Fingerprint

| Functional Group | Nateglinide (API) | Nateglinide Ethyl Ester (Impurity G) | Causality / Explanation |

| O-H Stretch | 2500–3300 | Absent | Removal of carboxylic acid proton eliminates the broad H-bonded OH band. |

| N-H Stretch | ~3300 | ~3300–3350 | Amide NH remains; may sharpen due to reduced H-bonding network. |

| Ester C=O | Absent | 1730–1750 | Diagnostic Peak. Esters vibrate at higher frequencies than H-bonded acids (~1715). |

| Amide I (C=O) | ~1647 | ~1650 | The amide linkage connecting the cyclohexane and phenylalanine is structurally unchanged. |

| C-O Stretch | ~1290 | ~1180–1200 | Shift in the C-O-C stretching vibration characteristic of ethyl esters. |

Nuclear Magnetic Resonance (NMR)[6][7][11]

NMR is the definitive technique for structural confirmation. The data below assumes a solvent of DMSO-

H NMR Assignment (600 MHz, DMSO- )

The ethyl ester introduces two new signal groups (quartet and triplet) and removes the carboxylic acid proton.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | Absent | - | - | The broad singlet at ~12.0 ppm (seen in API) is missing. |

| Amide NH | 8.0 – 8.3 | Doublet ( | 1H | Amide proton, coupled to the chiral |

| Aromatic | 7.1 – 7.3 | Multiplet | 5H | Phenylalanine ring protons (unchanged from API). |

| 4.4 – 4.6 | Multiplet | 1H | Chiral center methine. Shift varies slightly due to esterification. | |

| Ester | 4.0 – 4.1 | Quartet ( | 2H | Diagnostic: Methylene protons of the ethyl group. |

| Cyclohexyl | 1.0 – 1.9 | Multiplets | ~9H | Cyclohexane ring protons. |

| Ester | 1.1 – 1.2 | Triplet ( | 3H | Diagnostic: Methyl protons of the ethyl group. |

| Isopropyl | 0.8 – 0.9 | Doublet | 6H | Gem-dimethyl groups on the cyclohexane tail. |

C NMR Key Shifts

-

Ester Carbonyl: ~172 ppm (Distinct from Acid Carbonyl ~174 ppm, though close; 2D HMBC required for absolute certainty in mixtures).

-

Ester

: ~60-61 ppm. -

Ester

: ~14 ppm.

Analytical Control Strategy

For routine quality control, High-Performance Liquid Chromatography (HPLC) is used. The spectroscopic data informs the method development.

Chromatographic Behavior

Because the ethyl ester lacks the ionizable carboxylic acid group, it is significantly less polar (more hydrophobic) than Nateglinide.

-

Column: C18 (Octadecylsilane).

-

Mobile Phase: Phosphate Buffer (pH ~2.5) / Acetonitrile gradient.

-

Elution Order:

-

Nateglinide (API) - Elutes earlier.

-

Impurity G (Ethyl Ester) - Elutes later (Higher Relative Retention Time, RRT > 1.0).

-

Figure 3: Analytical workflow for detecting Impurity G in Nateglinide drug substance.

References

- European Pharmacopoeia (Ph. Eur.). Nateglinide Monograph 2575. (Defines Impurity G).

-

Axios Research . Nateglinide EP Impurity G Reference Standard Data. Available at: [Link]

-

PubChem . Nateglinide Compound Summary. National Library of Medicine. Available at: [Link]

- ICH Guidelines. Impurities in New Drug Substances Q3A(R2).

Disclaimer: This guide is for research and development purposes. Analytical methods for regulatory submission must be validated according to current GMP standards.

Sources

- 1. Nateglinide EP Impurity G - CAS - 187728-85-4 | Axios Research [axios-research.com]

- 2. Nateglinide [drugfuture.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nateglinide - Wikipedia [en.wikipedia.org]

- 5. ::Nateglinide Ethyl Ester | CAS NO: 187728-85-4 | SVAK Lifesciences:: [svaklifesciences.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1H NMR spectrum of Nateglinide Ethyl Ester

Technical Whitepaper: 1H NMR Characterization of Nateglinide Ethyl Ester

Executive Summary

Nateglinide Ethyl Ester (NEE) serves a dual role in the pharmaceutical lifecycle of the anti-diabetic agent Nateglinide: it is the penultimate synthetic intermediate and a critical process-related impurity (designated as Ester Impurity in pharmacopeial monographs).

Precise characterization of NEE is essential for establishing mass balance in reaction monitoring and ensuring regulatory compliance (ICH Q3A/B). This guide provides a rigorous, self-validating protocol for the 1H NMR analysis of NEE. Unlike generic spectral lists, this document focuses on the causality of chemical shifts, the differentiation of the ester from the parent API (Active Pharmaceutical Ingredient), and the stereochemical integrity of the trans-cyclohexyl moiety.

Structural Context & Synthesis Logic

To interpret the spectrum, one must understand the molecular assembly. NEE is constructed from a D-phenylalanine ethyl ester backbone acylated by trans-4-isopropylcyclohexanecarboxylic acid.[1]

Key Structural Moieties:

-

The Reporter Group: The ethyl ester (

) is the primary spectroscopic handle distinguishing NEE from Nateglinide. -

The Chiral Center: The

-proton of the D-phenylalanine moiety is sensitive to the electronic environment of the adjacent ester. -

The Stereochemical Anchor: The trans-1,4-disubstituted cyclohexane ring.

Figure 1: Synthesis and Impurity Pathway The following diagram outlines the origin of NEE and its relationship to the final drug substance.

Caption: Synthesis pathway showing NEE as the direct precursor to Nateglinide. Incomplete hydrolysis leads to NEE persisting as a process impurity.

Experimental Protocol

This protocol prioritizes resolution of the aliphatic region and accurate integration of the ester protons.

Solvent Selection Strategy

-

Recommended: Chloroform-d (

, 99.8% D)-

Why: Esters typically exhibit sharper line shapes in non-polar solvents.

minimizes viscosity-induced broadening in the aliphatic region (cyclohexyl protons) compared to DMSO-d6. It also provides a distinct chemical shift separation between the amide

-

-

Alternative: DMSO-d6

-

Why: Use only if direct comparison with the USP reference standard of Nateglinide (which is run in DMSO due to solubility of the free acid) is required. Note that the amide proton will shift significantly downfield (

ppm) in DMSO.

-

Acquisition Parameters (500 MHz equivalent)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (

): Set to-

Reasoning: The aromatic protons and the quaternary carbonyl carbons have longer

relaxation times. Accurate quantitative integration (qNMR) requires

-

-

Spectral Width: -2 to 14 ppm (to capture potential acid exchangeables if mixed with API).

-

Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic zones. The chemical shifts below are reported for

Zone A: The Downfield Region (6.0 – 8.0 ppm)

Contains the aromatic ring and the amide linkage.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.10 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring | The monosubstituted benzene ring shows typical magnetic anisotropy. These peaks are invariant between the ester and the free acid. |

| 5.90 – 6.10 | Doublet ( | 1H | Amide | The doublet arises from coupling to the adjacent chiral |

Zone B: The "Fingerprint" Region (4.0 – 5.0 ppm)

This region contains the definitive proof of esterification.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 4.85 – 4.95 | DT/Multiplet | 1H | This proton is deshielded by both the amide carbonyl and the ester carbonyl. Its coupling pattern reveals the stereochemistry of the amino acid backbone. | |

| 4.16 | Quartet ( | 2H | Ester | CRITICAL: This quartet is the "smoking gun" for NEE. It is absent in Nateglinide. Its integration must be exactly 2:5 relative to the aromatic ring. |

Zone C: The Upfield Aliphatic Forest (0.8 – 3.2 ppm)

Contains the cyclohexyl and isopropyl groups. Complex due to overlap.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 3.05 – 3.15 | DD/Multiplet | 2H | Benzylic | Diastereotopic protons adjacent to the phenyl ring. |

| 2.00 – 2.15 | Multiplet (tt) | 1H | Cyclohexyl C1-H | The methine proton adjacent to the carbonyl. Its axial position (trans isomer) dictates its shift. |

| 1.60 – 1.80 | Multiplet | 4H | Cyclohexyl equatorial | Protons on the ring carbons C2/C6 and C3/C5 (equatorial). |

| 1.25 | Triplet ( | 3H | Ester | Coupled to the quartet at 4.16 ppm. Confirms the ethyl group. |

| 0.85 – 1.40 | Multiplets | ~6H | Cyclohexyl axial + Isopropyl CH | The "hump" of axial protons and the isopropyl methine. |

| 0.86 | Doublet ( | 6H | Isopropyl Methyls | The terminal methyl groups of the cyclohexyl tail. |

Impurity Profiling: The Decision Tree

Distinguishing NEE from the Active Pharmaceutical Ingredient (Nateglinide) and other potential esters (e.g., Methyl Ester) is a common quality control task.

Differentiation Logic:

-

NEE vs. Nateglinide: Look for the loss of the broad carboxylic acid peak (

ppm) and the appearance of the ethyl quartet (4.16 ppm). -

NEE vs. Methyl Ester: The methyl ester will show a sharp singlet

ppm (integration 3H) instead of the quartet/triplet system of the ethyl group.

Figure 2: NMR Identification Workflow Use this logic flow to validate the sample identity.

Caption: Logical decision tree for distinguishing Nateglinide Ethyl Ester from its parent acid and methyl analog.

Scientific Validation & Troubleshooting

Self-Validating the Spectrum: To ensure the spectrum is reliable, perform the following internal checks:

-

Integral Ratio: Normalize the aromatic region (7.1-7.35 ppm) to 5.00. The ethyl quartet (4.16 ppm) must integrate to 2.00 (

). If the integral is low, hydrolysis may have occurred. -

Coupling Verification: The coupling constant (

) of the quartet at 4.16 ppm and the triplet at 1.25 ppm must match (typically 7.1 Hz). Use a processing software "J-coupler" tool to verify this connectivity.

Common Artifacts:

-

Water Peak: In

, water appears -

Rotational Isomers: While less common in secondary amides than tertiary amides, broadening of the amide doublet or

-proton signal may indicate restricted rotation around the amide bond. Warming the sample to 40°C usually coalesces these peaks.

References

-

United States Pharmacopeia (USP) . Nateglinide Monograph: Impurity Testing. USP-NF.[2] (Defines Nateglinide Related Compound A, B, and Ester impurities). [Link]

-

European Pharmacopoeia (Ph. Eur.) . Nateglinide: Impurity B and Related Substances. (Provides standards for the ethyl ester derivative). [Link]

-

Shinkai, H., et al. (1989).[3] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441.[3] (Seminal paper on the synthesis and SAR of Nateglinide derivatives). [Link]

-

Abraham, R. J., et al. (2004). "Prediction of the 1H chemical shifts of molecules containing the ester group." Magnetic Resonance in Chemistry, 42(11), 938-947. (Foundational text for ester chemical shift assignment). [Link]

-

Kumari, P., et al. (2022).[4] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences, 6(S2), 12894–12904.[4] (Details the degradation pathways involving ester hydrolysis). [Link]

Sources

Mass Spectrometric Characterization of Nateglinide Ethyl Ester: A Structural Elucidation & Quantification Guide

This guide serves as a definitive technical resource for the mass spectrometric characterization of Nateglinide Ethyl Ester , a critical process-related impurity and degradation product in the development of Nateglinide formulations.

Executive Summary & Chemical Context

Nateglinide (

This ethyl ester is more lipophilic and lacks the acidic proton of the parent drug, significantly altering its ionization behavior and pharmacokinetic profile.[3] Its accurate identification is mandated by ICH Q3A/B guidelines for impurity profiling.[3][5] This guide details the LC-MS/MS workflow to differentiate the ester from the parent drug and quantify it at trace levels.[3][5]

Structural Comparison

| Feature | Nateglinide (Parent) | Nateglinide Ethyl Ester (Target) |

| Formula | ||

| MW (Monoisotopic) | 317.20 Da | 345.23 Da |

| Key Functional Group | Carboxylic Acid (-COOH) | Ethyl Ester ( |

| Ionization Preference | ESI (-) (Acidic) or ESI (+) | ESI (+) (Protonation on Amide/Amine) |

| LogP (Hydrophobicity) | ~2.4 (Moderate) | > 3.5 (High) |

Experimental Methodology

Sample Preparation Strategy

Causality: Direct injection of high-concentration drug product can contaminate the MS source.[1][3][5] A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to enrich the less polar ester.[1][3][5]

-

Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH).[1][3][5] Avoid ethanol to prevent in situ artifactual esterification during sample prep.[3][5]

-

Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for sensitivity tuning.

Liquid Chromatography Conditions

Objective: Separate the parent drug (eluting earlier) from the hydrophobic ethyl ester to prevent ion suppression.[3][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

mm, 1.8 µm).[3][5] -

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1][3][5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Mass Spectrometry Source Parameters (ESI)

Rationale: While Nateglinide ionizes well in Negative mode (

-

Ionization Mode: ESI Positive (

) -

Desolvation Temp: 350°C (High temp required for the stable amide backbone)[1][3]

Mass Spectrometric Fragmentation & Mechanism[3][5][7][8][9]

Precursor Ion Selection[1][3][5]

Fragmentation Pathways (MS/MS)

The differentiation relies on locating the position of the ethyl group.[3][5] The fragmentation of Nateglinide-type molecules is dominated by the cleavage of the amide bond.

Pathway A: Amide Bond Cleavage [3]

-

Cyclohexyl Fragment (Common to both): The bond between the carbonyl carbon and the amide nitrogen breaks.[3][5]

Pathway B: Phenylalanine Fragment (Differentiating) [1][3][5]

-

Parent Drug: The "right" side is D-Phenylalanine.[1][3][4][5]

-

Ethyl Ester: The "right" side is D-Phenylalanine Ethyl Ester.[1][3][5]

Visualization of Fragmentation Logic[3][5]

Figure 1: MS/MS fragmentation pathway of Nateglinide Ethyl Ester.[1][3][5] The red node (m/z 194) is the specific diagnostic marker distinguishing it from the parent drug.

Quantification Protocol (MRM)[1][3][5]

For quantitative analysis in pharmacokinetic or quality control studies, Multiple Reaction Monitoring (MRM) is required.[3][5]

Table 1: Optimized MRM Transitions

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Nateglinide | 318.2 | 120.1 | 25 | Quantifier (Phe-Immonium) |

| Nateglinide | 318.2 | 153.1 | 15 | Qualifier (Cyclohexyl) |

| Nateglinide Et-Ester | 346.2 | 194.1 | 18 | Quantifier (Specific) |

| Nateglinide Et-Ester | 346.2 | 153.1 | 20 | Qualifier (Common) |

| Nateglinide Et-Ester | 346.2 | 148.1 | 30 | Qualifier (Loss of EtOH) |

Protocol Validation Steps:

-

Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The ester is hydrophobic and may show carryover; ensure needle wash includes 50% Methanol/Isopropanol.[3][5]

-

Specificity: Inject pure Nateglinide (high conc.) and monitor the 346.2

194.1 transition. Any signal indicates in-source esterification (rare) or impurity presence in the standard.[1][3][5] -

Stability: Ethyl esters are susceptible to hydrolysis.[1][3][5] Process samples at 4°C and analyze within 24 hours.

References

-

Kumari, P., et al. (2022).[3][5] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

-

PubChem. (n.d.).[1][3][5] "Nateglinide Compound Summary." National Library of Medicine.[3][5]

-

Niessen, W.M.A. (2006).[1][3][5] Liquid Chromatography-Mass Spectrometry. CRC Press.[1][3][5] (General reference for peptide/amino acid derivative fragmentation).

-

ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

Sources

Nateglinide Ethyl Ester mechanism of action investigation

Topic: Technical Investigation: Nateglinide Ethyl Ester – Prodrug Potential & Pharmacodynamics Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive investigation framework for Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a critical synthesis intermediate, a regulated impurity (Impurity G/D), and a potential prodrug candidate. Unlike the parent compound Nateglinide—a rapid-acting insulin secretagogue targeting ATP-sensitive potassium (

This document details the mechanism of action (MOA) of NEE, shifting the focus from direct receptor binding to metabolic bioactivation . It outlines the specific experimental protocols required to validate its hydrolysis kinetics, receptor affinity, and pharmacokinetic behavior, serving as a roadmap for researchers assessing this molecule’s therapeutic viability or impurity risk profile.

Chemical Identity & Structural Basis

1.1 The Parent vs. The Ester

Nateglinide acts via a specific interaction between its carboxylic acid moiety and the SUR1 subunit of the pancreatic

| Feature | Nateglinide (Parent) | Nateglinide Ethyl Ester (NEE) |

| CAS Registry | 105816-04-4 | 187728-85-4 |

| Molecular Formula | ||

| Function | Active Pharmaceutical Ingredient (API) | Intermediate / Impurity / Prodrug Candidate |

| Key Moiety | Free Carboxyl (-COOH) | Ethyl Ester (-COOEt) |

| Lipophilicity (LogP) | ~2.4 (Ionizable) | ~4.1 (Non-ionizable) |

| Primary Target | SUR1 Receptor (Direct Agonist) | Carboxylesterase (Substrate) |

1.2 Synthesis Pathway

Investigation of NEE begins with its synthesis, typically achieved via amide coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.

Protocol Summary:

-

Activation: trans-4-isopropylcyclohexanecarboxylic acid is activated using thionyl chloride (

) or EDC/HOBt. -

Coupling: Reaction with D-phenylalanine ethyl ester hydrochloride in the presence of a base (Triethylamine) in Dichloromethane (DCM).

-

Purification: Recrystallization from Ethanol/Water to remove unreacted amine.

Mechanism of Action: The Bioactivation Cascade

The core mechanism of Nateglinide Ethyl Ester is indirect . Due to the esterification of the pharmacophore's essential carboxyl group, NEE is pharmacologically inert at the target site until metabolically activated.

2.1 Phase I: Metabolic Hydrolysis

Upon oral administration, NEE is subjected to enzymatic hydrolysis. The primary drivers are Carboxylesterases (CES) , specifically CES1 (predominant in the liver) and CES2 (predominant in the intestine).

-

Reaction:

-

Kinetics: The rate of hydrolysis determines the onset of action. If hydrolysis is too slow, NEE acts as a competitive inhibitor of its own activation or is excreted unchanged.

2.2 Phase II: Pharmacodynamic Effect (Post-Activation)

Once hydrolyzed, the liberated Nateglinide binds to the sulfonylurea receptor 1 (SUR1) on the pancreatic

-

Binding: Nateglinide binds to the benzamido site of SUR1.

-

Closure: This induces a conformational change closing the

channel (Kir6.2 pore). -

Depolarization: Membrane potential shifts, opening voltage-gated

channels. -

Secretion:

influx triggers exocytosis of insulin granules.

2.3 Visualization of the Pathway

Figure 1: The metabolic activation pathway of Nateglinide Ethyl Ester. Note the dashed red line indicating the ester's lack of direct activity at the receptor.

Experimental Investigation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

3.1 In Vitro Hydrolysis Kinetics Assay

Objective: Determine the half-life (

Protocol:

-

Preparation: Prepare a 10 mM stock solution of NEE in DMSO.

-

Incubation:

-

Mix NEE (final conc. 10

) with pooled human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -

Include a Negative Control (buffer only, no protein) to rule out chemical instability.

-

Include a Positive Control (e.g., Oseltamivir phosphate) known to be hydrolyzed by CES1.

-

-

Sampling: Aliquot 50

at -

Quenching: Stop reaction with 150

ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of NEE (parent) and appearance of Nateglinide (metabolite).

Data Output Table:

| Matrix | Conversion Efficiency (%) | ||

| Human Plasma | [Measured Value] | [Calculated] | [Area Ratio Acid/Ester] |

| Human Liver Microsomes | [Measured Value] | [Calculated] | [Area Ratio Acid/Ester] |

| Buffer Control | < 0.001 | > 24 hrs | < 1% |

3.2 Electrophysiology: Patch-Clamp Validation

Objective: Confirm that NEE does not directly block

Protocol:

-

Cell Line: Use INS-1 832/13 cells or primary murine

-cells. -

Setup: Whole-cell patch-clamp configuration. Holding potential -70 mV.

-

Perfusion:

-

Baseline: Krebs-Ringer buffer (KRB) with low glucose.

-

Treatment A: Apply Nateglinide (10

) -> Expect rapid current inhibition. -

Washout: Restore baseline.

-

Treatment B: Apply NEE (10

) -> Expect no/minimal current inhibition. -

Treatment C: Apply NEE + Esterase -> Expect delayed current inhibition.

-

-

Validation: If Treatment B causes block, the ester has intrinsic activity (unlikely for this class).

3.3 Investigation Workflow Diagram

Figure 2: Decision tree for investigating NEE as a prodrug versus a pharmaceutical impurity.

Implications for Drug Development

4.1 As a Prodrug Candidate

If NEE hydrolyzes rapidly (

4.2 As a Pharmaceutical Impurity

If NEE is present as an impurity (e.g., from incomplete hydrolysis during synthesis), it poses a regulatory challenge.

-

ICH Q3 Assessment: Even if pharmacologically inactive, NEE is structurally related to the active drug.

-

Risk: If it hydrolyzes unpredictably in vivo, it could lead to a "trailing" insulin release, increasing the risk of late-phase hypoglycemia (a known risk with sulfonylureas but less so with glinides).

-

Control Strategy: Synthesis protocols must ensure complete hydrolysis of the ester intermediate using strong base (NaOH) workups.

References

-

USP Monographs: Nateglinide. United States Pharmacopeia. (Defines Nateglinide Related Compound D as the ethyl ester impurity).

-

Hu, S., et al. (2003). "The mechanisms underlying the unique pharmacodynamics of nateglinide." Diabetologia, 45, 1200-1205. (Establishes the requirement of the carboxyl group for rapid on/off receptor kinetics).

-

Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. (General principles of ester hydrolysis in drug design).

-

Glenmark Pharmaceuticals. "Process for the preparation of Nateglinide." European Patent EP1765769B1. (Details the synthesis pathway involving the ethyl ester intermediate).

-

Shibata, Y., et al. (2012). "Synthesis and biological investigations of nitric oxide releasing nateglinide... prodrugs." Journal of Medicinal Chemistry, 55(22), 9562–9575. (Investigates ester derivatives for modified activity).

Methodological & Application

Analytical methods for Nateglinide Ethyl Ester quantification

Application Note: High-Resolution Quantification of Nateglinide Ethyl Ester (Impurity G)

Introduction & Regulatory Significance[1][2][3][4][5]

Nateglinide is a D-phenylalanine derivative used to treat Type 2 diabetes by stimulating rapid insulin secretion.[1][2] During the synthesis of the Active Pharmaceutical Ingredient (API) or during formulation storage in the presence of ethanolic solvents, the carboxylic acid moiety of Nateglinide can undergo esterification, forming Nateglinide Ethyl Ester (CAS: 187728-85-4).[1]

In pharmacopeial contexts (EP/USP), this molecule is often designated as Impurity G or the "Ester Impurity."[1][2] Unlike the parent drug, the ethyl ester lacks the free carboxylic acid, rendering it significantly more lipophilic and devoid of ionizable functionality in the acidic pH range typical of reverse-phase chromatography.[2]

Regulatory Thresholds (ICH Q3A/Q3B):

-

Classification: Process-Related Impurity & Degradation Product.[1][2][3][4]

-

Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).

-

Identification Threshold: > 0.10%.

This guide provides a robust, validated protocol for quantifying this specific impurity, addressing the challenge of its high hydrophobicity and late elution relative to the API.[2]

Chemical Context & Method Development Strategy

The separation logic relies on exploiting the pKa difference between Nateglinide (pKa ~ 3.[1][2]1) and its neutral ethyl ester.[1][2]

-

The API (Nateglinide): At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention on C18 columns.[1][2] At pH > 4.5, it ionizes, reducing retention.[1][2]

-

The Impurity (Ethyl Ester): Permanently neutral.[1][2] Its retention is governed almost exclusively by the percentage of organic modifier (Acetonitrile/Methanol) and hydrophobic interaction with the stationary phase.[1][2]

Critical Challenge: In isocratic systems, Nateglinide Ethyl Ester exhibits a Relative Retention Time (RRT) of ~4.1 compared to Nateglinide.[1][2] If the API elutes at 10 minutes, the ester elutes at 41 minutes, leading to poor peak shape and excessive solvent consumption.[2] Solution: A steep organic gradient is required to compress the run time while maintaining resolution.[1][2]

Visualizing the Separation Logic

Caption: Mechanism of separation. The gradient ramp is critical to elute the highly lipophilic ethyl ester within a practical timeframe.[2]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1]

This is the primary method for Quality Control (QC) and release testing.[1][2] It is optimized for resolution (Rs > 2.0) and sensitivity.[1][2][7][8][9]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18) | High carbon load required for resolving hydrophobic structural analogs.[1] |

| Mobile Phase A | 10mM Ammonium Acetate buffer, adjusted to pH 3.0 with Glacial Acetic Acid | Suppresses API ionization to prevent peak tailing; ensures consistent retention.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent than Methanol, necessary to elute the ester.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |

| Column Temp | 40°C | Elevated temperature improves mass transfer and sharpens the late-eluting ester peak.[1][2] |

| Detection | UV at 210 nm | Nateglinide lacks strong chromophores; 210 nm targets the amide/phenyl absorption.[1][2] |

| Injection Vol | 20 µL | High volume to meet LOQ requirements for impurities.[1][2] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 65 | 35 | Initial hold for API retention.[1] |

| 15.0 | 65 | 35 | Isocratic elution of Nateglinide (API).[1][2] |

| 25.0 | 20 | 80 | Linear ramp to elute Ethyl Ester. |

| 35.0 | 20 | 80 | Wash step to clear highly lipophilic residues.[1][2] |

| 36.0 | 65 | 35 | Return to initial conditions.[1][2] |

| 45.0 | 65 | 35 | Re-equilibration.[1][2] |

Note: Nateglinide typically elutes at ~10-12 mins.[1][2] The Ethyl Ester will elute during the ramp, typically around 28-30 mins.

Standard Preparation

-

Stock Solution (Impurity): Dissolve 5.0 mg Nateglinide Ethyl Ester standard in 50 mL Acetonitrile.

-

Stock Solution (API): Dissolve 50.0 mg Nateglinide API in 50 mL Diluent (50:50 Buffer:ACN).

-

System Suitability Sol: Mix API and Impurity stock to obtain 1.0 mg/mL API spiked with 0.15% Impurity.

Protocol 2: LC-MS/MS for Trace Quantification[1]

For cases where the ester must be quantified at trace levels (e.g., < 0.05%) or for definitive identification during stress testing.[1][2]

Mass Spectrometry Parameters

-

Interface: Electrospray Ionization (ESI)[1]

-

Polarity: Positive Mode (+ve)[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

Spray Voltage: 4500 V

-

Source Temp: 500°C

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| Nateglinide Ethyl Ester | 346.2 [M+H]+ | 262.2 | 20 | Loss of cyclohexyl ring |

| Nateglinide Ethyl Ester | 346.2 [M+H]+ | 120.1 | 35 | Phenylalanine moiety |

| Nateglinide (API) | 318.2 [M+H]+ | 166.1 | 25 | Characteristic fragment |

Method Validation (Summary of Acceptance Criteria)

The following parameters ensure the method is "self-validating" and robust for routine use.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the Ethyl Ester from blank or placebo. Purity angle < Purity threshold (PDA).[1][2] |

| Linearity | R² ≥ 0.999 over range LOQ to 150% of limit. |

| Accuracy (Recovery) | 85.0% – 115.0% at LOQ level; 90.0% – 110.0% at 100% level.[1][2] |

| Precision (Repeatability) | RSD ≤ 5.0% for 6 injections at the specification limit. |

| LOD / LOQ | S/N ratio ≥ 3 (LOD) and ≥ 10 (LOQ). Estimated LOQ: ~0.03 µg/mL.[1][2] |

| Robustness | Resolution > 1.5 maintained upon ±0.2 pH change and ±2°C temperature change.[1][2] |

Troubleshooting & Fate Mapping

Common issues involve "ghost peaks" or retention time shifts.[1][2] The diagram below maps the origin of the impurity to aid in root cause analysis.

Caption: Root cause analysis flow.[1] The impurity can arise from synthesis carryover or degradation in ethanolic formulations.[2]

Troubleshooting Tips:

-

Drifting Retention Times: Nateglinide is sensitive to pH.[1][2] Ensure the buffer is strictly pH 3.0 ± 0.[1][2]05. If the pH drifts higher, the API elutes earlier, potentially merging with early eluting impurities, though the Ester (neutral) remains stable.[1][2]

-

Carryover: Due to the lipophilicity of the ethyl ester, it can stick to injector seals.[1][2] Use a needle wash of 90:10 Acetonitrile:Water.[1][2]

References

-

United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds.[1][2] USP-NF.[1][2][6] (Defines "Ester Impurity" RRT and acceptance criteria). [1]

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] (Establishes reporting thresholds).

-

Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study."[1][2][8] Research and Reviews: A Journal of Pharmaceutical Science, 2011.[1][2] (Provides foundational data on Nateglinide stability and HPLC separation).

-

Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[1][2] International Journal of Health Sciences, 2022.[1][2] (Details LC-MS characterization of degradation products).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ikev.org [ikev.org]

- 4. database.ich.org [database.ich.org]

- 5. m.youtube.com [m.youtube.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. agilent.com [agilent.com]

- 8. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Design for Nateglinide Ethyl Ester (NEE) Characterization

Abstract

This application note details the experimental framework for evaluating Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a known synthesis impurity (EP Impurity C) and a potential prodrug candidate. While Nateglinide (the free acid) is a rapid-acting insulin secretagogue targeting the SUR1 receptor on pancreatic

Introduction & Mechanistic Rationale

The Dual Nature of NEE

Nateglinide functions by closing ATP-sensitive potassium (

-

As an Impurity: NEE is formed during ethanol-based crystallization or storage. Regulatory guidelines (ICH Q3A/B) require characterizing its biological activity to assess safety risks.

-

As a Prodrug: Esterification masks the ionizable carboxylic acid, potentially enhancing passive membrane permeability.[2][3][4] However, for therapeutic effect, NEE must undergo enzymatic hydrolysis in vivo to regenerate the active parent drug.

Mechanism of Action & Bioactivation Pathway

The following diagram illustrates the critical dependency of NEE activity on enzymatic hydrolysis.

Figure 1: Bioactivation pathway of Nateglinide Ethyl Ester. The ester must be hydrolyzed by carboxylesterases (CES) to bind SUR1 effectively.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Bioactivation Assay)

Objective: Determine the half-life (

Materials:

-

Pooled Plasma (Rat, Human) and Liver Microsomes (RLM, HLM).

-

Test Compound: NEE (10 mM stock in DMSO).

-

Control: Nateglinide (Free Acid) and Enalapril (Positive control for ester hydrolysis).

-

Quench Solution: Cold Acetonitrile with Internal Standard (Tolbutamide).

Workflow:

-

Pre-incubation: Thaw plasma/microsomes at 37°C.

-

Spiking: Add NEE to a final concentration of 1

(keep DMSO < 0.1%). -

Sampling: Aliquot 50

at -

Quenching: Immediately mix with 150

cold Quench Solution. Centrifuge at 4000g for 15 min. -

Analysis: Analyze supernatant via LC-MS/MS monitoring transitions for both NEE and Nateglinide.

Data Analysis:

Calculate Intrinsic Clearance (

| Parameter | Human Plasma | Rat Plasma | Interpretation |

| < 15 | < 5 | Rapid bioactivation (Ideal Prodrug) | |

| > 60 | > 60 | Slow hydrolysis (Potential accumulation) |

Protocol B: Pharmacodynamics - Insulin Secretion Assay

Objective: Differentiate between the direct activity of NEE and the activity of its hydrolysis product (Nateglinide). Cell Line: INS-1 832/13 (Rat insulinoma line) - chosen for robust glucose responsiveness.

Critical Control: To prove NEE is inactive until hydrolyzed, include a condition with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor.

Workflow Diagram:

Figure 2: Workflow for insulin secretion assay distinguishing direct vs. indirect effects.

Interpretation:

-

If NEE stimulates insulin similar to Nateglinide, but NEE + BNPP does not, NEE is a Prodrug requiring hydrolysis.

-

If NEE stimulates insulin even with BNPP, NEE has Direct Activity (Impurity risk if unintentional).

Protocol C: In Vivo Pharmacokinetics (Rat Model)

Objective: Compare the oral bioavailability (

Dosing Regimen:

-

Group A (n=6): Nateglinide (Free Acid) - 5 mg/kg p.o.

-

Group B (n=6): NEE (Equimolar dose) - ~5.4 mg/kg p.o.

Bioanalysis: Blood samples collected at 0.25, 0.5, 1, 2, 4, 8, 24h. Plasma processed for LC-MS/MS. Crucial Step: Blood collection tubes must contain NaF/KOx or PMSF to prevent ex vivo hydrolysis of the ester during sample handling.

Expected Data Presentation:

| PK Parameter | Nateglinide Dosed | NEE Dosed (Analyte: NEE) | NEE Dosed (Analyte: Nateglinide) |

| High | Low (if rapid hydrolysis) | High (if good prodrug) | |

| ~0.5 - 1.0 h | ~0.5 h | Delayed (shift due to hydrolysis time) | |

| Reference | Low | > Reference (indicates enhanced absorption) |

References

-

Hu, S., et al. (2001). "Mechanism of action of nateglinide." Diabetes, 50(suppl 2). Link

-

Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

-

European Pharmacopoeia (Ph. Eur.). "Nateglinide Monograph: Impurity C." Link

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

-

US Pharmacopeia (USP). "Nateglinide Related Compound C." Link

Sources

- 1. What is the mechanism of Nateglinide? [synapse.patsnap.com]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stability Study Design for Nateglinide Ethyl Ester (NEE)

Executive Summary

Subject: Kinetic Profiling and Stability Assessment of Nateglinide Ethyl Ester (NEE). Context: Nateglinide Ethyl Ester (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine ethyl ester) is a critical process-related impurity (often designated as Impurity D in pharmacopeial monographs) and a potential degradation product formed via esterification in the presence of ethanol.[1] Objective: This guide provides a comprehensive protocol to characterize the hydrolytic stability of NEE. Unlike the parent drug Nateglinide, NEE contains a labile ester linkage susceptible to acid/base hydrolysis and potential racemization at the chiral center.

Chemical Basis & Degradation Mechanism

To design a valid stability study, one must understand the molecular vulnerabilities of the analyte. NEE differs from Nateglinide by the protection of the carboxylic acid as an ethyl ester.

The Hydrolytic Pathway

The primary degradation pathway is the hydrolysis of the ester bond, reverting NEE back to the parent Active Pharmaceutical Ingredient (API), Nateglinide, and Ethanol. This reaction is catalyzed by hydronium ions (

-

Acidic Conditions: Reversible reaction; proceeds slowly until equilibrium.[1]

-

Basic Conditions: Irreversible (saponification); proceeds rapidly due to the formation of the carboxylate salt, which cannot re-esterify.

Stereochemical Inversion

The

Visualization of Degradation Pathways

The following diagram outlines the critical degradation nodes for NEE.

Caption: Figure 1. Degradation pathways of Nateglinide Ethyl Ester showing hydrolysis to API and potential racemization.

Experimental Protocol: Stress Testing (Forced Degradation)

This protocol is designed to determine the intrinsic stability of NEE and calculate degradation rate constants (

Materials & Reagents[1]

-

Analyte: Nateglinide Ethyl Ester Reference Standard (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1]

-

Stressors: 0.1 N HCl, 0.1 N NaOH, 3%

. -

Buffer: 20 mM Ammonium Acetate (pH 4.5).

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the forced degradation study of NEE.

Detailed Procedure

Step 1: Stock Solution Preparation

Dissolve 25 mg of NEE in 25 mL of Methanol.[1] Sonicate to ensure complete dissolution.[1]

-

Note: Do not use alkaline glassware detergents as trace residues can catalyze hydrolysis.[1]

Step 2: Stress Condition Setup (Liquid Phase)

Prepare the following reaction vessels in amber glass vials to prevent photolytic interference.

| Condition | Reagent Added | Temp | Duration | Quenching Agent | Target Degradation |

| Control | Mobile Phase | RT | 0 hr | N/A | 0% |

| Acid Hydrolysis | 5 mL 0.1 N HCl | 60°C | 1, 4, 8, 24 hrs | 5 mL 0.1 N NaOH | 10-20% |

| Base Hydrolysis | 5 mL 0.01 N NaOH* | RT | 15, 30, 60 mins | 5 mL 0.01 N HCl | 10-20% |

| Oxidation | 5 mL 3% | RT | 2, 6, 24 hrs | Sodium Thiosulfate | varies |

-

Critical Caution (Base Hydrolysis): Esters hydrolyze extremely rapidly in base.[1] Use a lower concentration (0.01 N) and Room Temperature (RT) initially.[1] If degradation is too fast (>50% in 5 mins), lower the molarity to 0.001 N.

Step 3: Quenching (The "Freeze" Step)

Why this matters: You cannot inject a reacting solution directly into the HPLC without stopping the reaction first.

-

For Acid samples: Add exact stoichiometric equivalent of Base immediately at the time point.

-

For Base samples: Add exact stoichiometric equivalent of Acid immediately.[1]

-

Verify pH is between 4.0 and 6.0 (neutral range for this compound) before dilution.[1]

Step 4: Analytical Dilution

Dilute quenched samples with Mobile Phase to a target concentration of 50 µg/mL.[1] Filter through a 0.22 µm PTFE filter (Nylon filters may bind esters).[1]

Analytical Methodology (Self-Validating)

Since NEE is significantly more lipophilic than Nateglinide, an isocratic method suitable for Nateglinide will likely result in an excessively long retention time for the ester. A Gradient Method is required.

HPLC Conditions

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

-

Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5 (Adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (carbonyl absorption) and 254 nm (phenyl ring).[1]

-

Injection Volume: 10-20 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 70 | 30 | Equilibrate / Elute polar degradants |

| 10.0 | 50 | 50 | Elute Nateglinide (API) |

| 20.0 | 10 | 90 | Elute NEE (Ester) |

| 25.0 | 10 | 90 | Wash column |

| 25.1 | 70 | 30 | Re-equilibrate |

| 35.0 | 70 | 30 | End |

System Suitability (Self-Validation Criteria)

Before analyzing stability samples, the system must pass these checks:

-

Resolution (

): > 2.0 between Nateglinide (degradant) and NEE (parent). -

Tailing Factor: < 1.5 for the NEE peak.

-

Mass Balance Check:

[1]-

RRF (Relative Response Factor):[1][2] Must be determined experimentally.[1] Generally, the ester and acid have similar UV chromophores (phenyl ring), so RRF

1.0, but this must be verified. -

Acceptance: Mass balance should be

.[1] If lower, suspect secondary degradation (e.g., ring opening) or sorption to filters.

-

Data Analysis & Reporting

Kinetic Calculation

For ester hydrolysis, the reaction typically follows Pseudo-First-Order Kinetics when water is in excess (buffered solution).[1]

Plot

Arrhenius Equation (Shelf-Life Prediction)

If conducting the study at multiple temperatures (e.g., 40°C, 50°C, 60°C), use the Arrhenius plot to predict stability at 25°C:

Reporting Requirements[1]

-

Chromatograms: Overlay of Control vs. Stressed samples.

-

Purity Angle: Use PDA (Photo Diode Array) to ensure the NEE peak is spectrally pure (no co-eluting hidden degradants).[1]

-

Summary Table: List % Degradation and Mass Balance for each condition.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] 2003.[1][3][4][5][6] [Link]

-

Larson, R. A., & Weber, E. J. Reaction Mechanisms in Environmental Organic Chemistry.[1] (Detailed thermodynamics of ester hydrolysis). CRC Press.[1]

-

Shabir, G. A. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis."[1] Journal of Chromatography A, 2003.[1] (Guidelines for validating stability-indicating methods). [Link]

-

Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[1] Journal of Pharmaceutical Analysis, 2014.[1] (Methodology for forced degradation).[1][7][8] [Link][1]

Sources

- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. ikev.org [ikev.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. database.ich.org [database.ich.org]

- 7. A validated stability indicating LC method for Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

Application Note: Strategic Sample Preparation and Chromatographic Isolation of Nateglinide Ethyl Ester Impurity

Introduction: The Analytical Imperative

In the development of Nateglinide (a D-phenylalanine derivative used for Type 2 diabetes), the control of process-related impurities is a critical quality attribute. Nateglinide Ethyl Ester (identified in pharmacopeias as Nateglinide Related Compound D or Ester Impurity) is a specific lipophilic impurity that typically arises during synthesis or purification processes involving ethanol.

Unlike the parent compound, which is amphoteric (containing both a carboxylic acid and an amide), the ethyl ester is non-ionic and significantly more lipophilic. This chemical divergence presents a dual challenge:

-

Solubility Mismatch: The extraction conditions optimized for the parent drug (Nateglinide) may not fully recover the more hydrophobic ester.

-

Stability Risk: Esters are susceptible to hydrolysis. Improper pH handling during sample preparation can degrade the analyte back into the parent drug, leading to false-negative results.

This guide provides a high-fidelity protocol for the preparation, extraction, and chromatographic analysis of Nateglinide Ethyl Ester, ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Basis & Solubility Logic

To design a robust protocol, we must first understand the analyte's behavior relative to the matrix.

-

Analyte: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester.[1][2]

-

Key Property: High LogP (Lipophilic).

-

Solubility Profile: Practically insoluble in water; freely soluble in Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).

-

Critical Caution (The "Diluent Effect"): While Nateglinide (parent) is often analyzed using methanol-based diluents, Acetonitrile is the preferred solvent for the Ethyl Ester analysis.

-

Reasoning: Using ethanol as a diluent is strictly prohibited as it can induce in situ esterification of the parent drug, creating false positives. Methanol is acceptable, but Acetonitrile offers sharper peak shapes for late-eluting lipophilic compounds on C18 columns.

-

Diagram 1: Chemical Logic & Solvent Selection

The following decision tree illustrates the logic behind solvent selection to prevent artifact formation and ensure recovery.

Caption: Solvent selection logic to avoid artifact generation (transesterification) and ensure solubility.

Experimental Protocols

Protocol A: Standard Preparation (Reference Standard)

Purpose: To create a stable calibration standard for quantitation.

Reagents:

-

Nateglinide Ethyl Ester Reference Standard (Purity >99%).

-

Diluent: Acetonitrile (HPLC Grade).

Procedure:

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Nateglinide Ethyl Ester into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

-

Working Standard (Sensitivity Level): Dilute the Stock Solution to a concentration of 1.0 µg/mL (0.1% level relative to a typical 1 mg/mL sample).

-

Dilution Step: Transfer 100 µL of Stock into a 100 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

-

Note: Matching the diluent to the initial mobile phase composition prevents peak distortion ("fronting") for this hydrophobic impurity.

-

Protocol B: Sample Extraction (Drug Product/Tablet)

Purpose: To extract the lipophilic impurity from the tablet matrix without degrading it.

Matrix Challenges: Excipients (magnesium stearate, lactose) can trap lipophilic impurities. Stability Control: Maintain temperature < 25°C to prevent hydrolysis.

Step-by-Step Workflow:

-

Pulverization: Weigh and finely powder 20 tablets. Calculate the average weight.

-

Weighing: Transfer powder equivalent to 50 mg of Nateglinide API into a 50 mL amber volumetric flask (Target conc: 1 mg/mL).

-

Dispersion (Critical Step): Add 10 mL of 100% Acetonitrile first.

-

Why? The ester is most soluble in pure organic. Adding buffer first may precipitate the ester or trap it in the excipients.

-

-

Sonication: Sonicate for 15 minutes with intermittent shaking. Keep the bath temperature below 25°C.

-

Dilution: Add Phosphate Buffer (pH 2.5) to approximately 80% volume. Mix well. Dilute to volume with water/buffer.

-

Final Solvent Ratio: ~20% ACN / 80% Aqueous (matches typical starting gradient).

-

-

Clarification: Centrifuge at 4000 RPM for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE filter .

-

Avoid Nylon: Nylon filters can adsorb lipophilic esters, leading to low recovery.

-

Diagram 2: Extraction Workflow

Caption: Extraction workflow emphasizing initial organic dispersion to ensure recovery of the lipophilic ester.

Chromatographic Conditions

Because Nateglinide Ethyl Ester is significantly more retained than the parent drug, an isocratic method suitable for Nateglinide (RRT 1.0) will result in an excessively long run time or broad peak for the ester (RRT ~4.1). A Gradient Method is strongly recommended.

Table 1: Recommended HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard USP L1 packing provides necessary hydrophobicity for separation. |

| Mobile Phase A | Phosphate Buffer (pH 2.5) | Low pH suppresses ionization of the parent acid, improving its peak shape. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent required to elute the lipophilic ethyl ester. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 210 nm | Max absorption for the carbonyl/phenyl chromophores. |

| Injection Vol | 20 µL | Higher volume ensures detection of trace (0.05%) impurities. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Elution of polar impurities |

| 15.0 | 50 | 50 | Elution of Nateglinide (Parent) |

| 30.0 | 20 | 80 | Elution of Ethyl Ester (Impurity D) |

| 35.0 | 20 | 80 | Wash |

| 36.0 | 70 | 30 | Re-equilibration |

| 45.0 | 70 | 30 | End |

Method Validation & Troubleshooting (Self-Validating System)

To ensure the protocol is working correctly, verify the following system suitability parameters:

-

Resolution (Rs): The resolution between Nateglinide and any adjacent impurity must be > 1.5. The Ethyl Ester will elute much later; ensure it is separated from other lipophilic impurities (e.g., Isopropyl ester).

-

Relative Retention Time (RRT): Expect the Ethyl Ester at approximately 3.5 - 4.1 RRT relative to Nateglinide.

-

Recovery Check: Spike a placebo sample with the Ethyl Ester standard. Recovery must be between 85% - 115%. If recovery is low (<80%), switch from Nylon filters to PTFE/PVDF, or increase the initial sonication time in 100% ACN.

Troubleshooting Guide:

-

Problem: Ethyl Ester peak area is decreasing over time in the autosampler.

-

Root Cause: Hydrolysis.[3] The buffer pH might be too high or the temperature is uncontrolled.

-

Fix: Ensure Buffer is pH 2.5 (acidic pH stabilizes the amide but can hydrolyze esters if too low; pH 2.5-4.5 is the sweet spot). Keep autosampler at 5°C.

-

-

Problem: Ghost peaks appearing.

-

Root Cause: Carryover. The Ethyl Ester is sticky.

-

Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.

-

References

-

United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds. USP-NF 2023. (Official compendial methods for impurity profiling).

-

ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4] (Regulatory limits for reporting and identification).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5311204 (Nateglinide). (Chemical structure and physical property data).[5][6][7]

-

Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[3] International Journal of Health Sciences, 2022.[3] (Degradation pathways including hydrolysis).[3][5][7]

Sources

- 1. uspnf.com [uspnf.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nateglinide Impurities | Nateglinide API Impurity Manufacturers [anantlabs.com]

- 7. ijfmr.com [ijfmr.com]

Troubleshooting & Optimization

Technical Support Center: Nateglinide Ethyl Ester Degradation Product Identification

Topic: Identification, Separation, and Control of Nateglinide Ethyl Ester Impurity Audience: Analytical Chemists, Formulation Scientists, and CMC Leads Role: Senior Application Scientist

Introduction: The "Hidden" Hydrophobic Impurity

Welcome to the technical support center. If you are analyzing Nateglinide (NTG) stability samples—particularly those involving ethanolic granulation or crystallization—and observing a late-eluting impurity (RRT ~1.5 - 2.0), you are likely dealing with Nateglinide Ethyl Ester .

In the context of ICH Q3A/B guidelines, alkyl esters of acidic drugs like Nateglinide are critical process-related impurities and potential degradants. Because Nateglinide is a carboxylic acid, it is susceptible to Fisher Esterification in the presence of alcohols and trace acid. This guide provides the definitive workflow to identify, separate, and control this specific impurity.

Module 1: Identification & Characterization

Objective: Confidently distinguish the Ethyl Ester from other hydrophobic impurities (e.g., cis-isomer or methyl ester).

Q: How do I confirm the peak is Nateglinide Ethyl Ester using LC-MS?

A: You must look for a specific mass shift and fragmentation pattern. Nateglinide is a carboxylic acid (

MS/MS Diagnostic Criteria

| Parameter | Nateglinide (API) | Nateglinide Ethyl Ester (Impurity) |

| Molecular Formula | ||

| Monoisotopic Mass | 317.20 Da | 345.23 Da |

| Precursor Ion | m/z 318.2 | m/z 346.2 |

| Key Fragment 1 (Amide Cleavage) | m/z 120 (Phenylalanine moiety) | m/z 148 (Phenylalanine ethyl ester moiety) |

| Key Fragment 2 (Cyclohexyl) | m/z 153 (Isopropylcyclohexyl carbonyl) | m/z 153 (Unchanged) |

Technical Insight: The presence of the m/z 153 fragment in both spectra confirms the "left" side of the molecule (cyclohexyl ring) is intact. The shift of the phenylalanine fragment from 120 to 148 confirms the modification is on the carboxylic acid tail.

Visualizing the Fragmentation Logic

Figure 1: MS/MS fragmentation pathway identifying the specific location of the ethyl ester modification.

Module 2: Chromatographic Separation

Objective: Resolve the Ethyl Ester from the API and the Methyl Ester impurity.

Q: The Ethyl Ester is co-eluting with another peak. How do I optimize resolution?

A: Nateglinide Ethyl Ester is significantly more hydrophobic (non-polar) than Nateglinide because the ionizable carboxylic acid is blocked. In Reverse Phase (RP) chromatography, it will elute after the API.

Common Co-elution Risks:

-

Nateglinide Methyl Ester: (If methanol was used).

-

Cis-Nateglinide: (Isomeric impurity).

Optimized HPLC Method Parameters

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Inertsil ODS-3V or ACE C18), 150 x 4.6 mm, 5µm | High carbon load required for hydrophobic resolution. |

| Mobile Phase A | 20mM Phosphate Buffer (pH 3.0 - 4.0) | Low pH suppresses silanol activity; Nateglinide is protonated. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic compounds than MeOH. |

| Gradient | Time 0: 60% B | Shallow gradient at high organic % is needed to separate late eluters. |

| Wavelength | 210 nm | Max absorbance for the amide/phenyl system. |

Troubleshooting Workflow

If you observe poor resolution or peak tailing, follow this logic gate:

Figure 2: Step-by-step logic for resolving chromatographic anomalies associated with hydrophobic esters.

Module 3: Origin & Control Mechanisms

Objective: Understand root cause to prevent recurrence.

Q: Why is this impurity appearing in my stability data?

A: The presence of Nateglinide Ethyl Ester usually points to one of two root causes:

-

Synthesis Carryover: Use of ethanol during the final crystallization of the API or an intermediate step involving D-phenylalanine ethyl ester.

-

Drug Product Degradation: If the formulation contains ethanol (e.g., wet granulation) or excipients that can generate alcohol, and the environment is acidic/humid, solvolysis occurs.

Mechanism: Acid-Catalyzed Esterification (Fisher Esterification).

Q: How do I synthesize a standard for RRT confirmation?

If a commercial standard (often listed as "Impurity G") is unavailable, you can generate it in situ for identification purposes.

Protocol: In-Situ Generation of Nateglinide Ethyl Ester

-

Prepare Stock: Dissolve 10 mg of Nateglinide API in 10 mL of Ethanol (absolute).

-

Catalyze: Add 2 drops of concentrated Sulfuric Acid (

) or 0.1 mL of 1M HCl. -

Reflux: Heat at 60°C for 1-2 hours.

-

Quench: Neutralize with dilute Sodium Bicarbonate solution.

-

Analyze: Inject this solution into your HPLC. The new major peak formed at RRT ~1.6-1.8 is the Ethyl Ester.

References

-

Kumari, P., et al. (2022).[1] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences. Link[1]

-

Hacıoğlu, et al. (2015).[2] "Development and validation of an HPLC method for determination of nateglinide in drug substances." Marmara Pharmaceutical Journal. Link

-

Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study." Research and Reviews: A Journal of Pharmaceutical Science. Link

-

PubChem. "Nateglinide Compound Summary." National Library of Medicine. Link

-

Anant Pharmaceuticals. "Nateglinide Impurity Standards (Impurity G)." Link

Sources

Minimizing the formation of Nateglinide Ethyl Ester as an impurity

This technical guide addresses the minimization of Nateglinide Ethyl Ester (often formed as a process-related impurity or unreacted intermediate) in the synthesis and purification of Nateglinide drug substance.[1]

Topic: Minimizing Nateglinide Ethyl Ester Formation

Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.[1]

Introduction: The Criticality of Ester Control

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is an amino acid derivative used to treat Type 2 diabetes.[1][2] Because its structure contains a free carboxylic acid moiety, it is highly susceptible to esterification in the presence of alcohols and acidic catalysts.[1]

The Nateglinide Ethyl Ester impurity poses a dual challenge:

-

Process Byproduct: Formed via in situ esterification if ethanol is used during acidic workup or crystallization.[1]

-

Unreacted Intermediate: Residual starting material if the synthesis route involves the coupling of D-phenylalanine ethyl ester followed by hydrolysis.[1]

This guide provides actionable protocols to detect, minimize, and remove this impurity to meet ICH Q3A qualification thresholds.

Module 1: Root Cause Analysis (Mechanism)

Q1: Why is Nateglinide Ethyl Ester forming even when I am not using D-phenylalanine ethyl ester as a starting material?

A: You are likely observing Fisher Esterification during your workup or isolation phase.[1] Nateglinide contains a carboxylic acid group.[1][2][3][4][5] If your process involves Ethanol (EtOH) as a solvent (or co-solvent) and you acidify the mixture (e.g., with HCl) to precipitate the product, you create the perfect conditions for esterification.[1]

The Mechanism:

Key Risk Factors:

-

High Temperature: Acidification above 20°C in ethanolic solution significantly increases the rate of ester formation.[1]

-

Holding Time: Long stir times at acidic pH (pH < 3) in the presence of ethanol.

-

Residual Solvent: Wet cake containing ethanol being dried at high temperatures without prior neutralization.[1]

Q2: How do I distinguish between "Unreacted Intermediate" and "In-Situ Formed Impurity"?

A: Analyze the impurity profile evolution:

-

Scenario A (Unreacted Intermediate): The impurity level is high before workup and decreases (but not enough) during hydrolysis.[1]

-

Scenario B (In-Situ Formation): The reaction mass is clean (impurity < 0.1%) before acidification, but the impurity spikes after pH adjustment or drying.[1]

Module 2: Process Optimization (Synthesis & Workup)

Q3: What is the optimal solvent system to prevent ester formation during crystallization?

A: Switch from Ethanol to Acetone/Water or Acetonitrile/Water . Patents and process literature indicate that ketone-based solvents are chemically inert toward the carboxylic acid group of Nateglinide under acidic conditions.[1]

Recommended Protocol (Acetone/Water System):

-

Dissolution: Dissolve crude Nateglinide in Acetone/Water (approx. 3:1 v/v) at 25–35°C.

-

Clarification: Filter to remove mechanical impurities.[1]

-

Precipitation: Add Water slowly to induce crystallization.[1]

-

Cooling: Cool to 15°C.

-

Filtration: Isolate solid. Crucial: This method avoids alcohols entirely.[1]

Q4: If I must use Ethanol, how do I control the impurity?

A: You must strictly control Temperature and pH Residence Time .[1]

Troubleshooting Protocol for Ethanolic Systems:

-

Step 1 (Temperature): Chill the solution to 0–5°C before adding acid.

-

Step 2 (Acid Addition): Add dilute HCl slowly. Do not overshoot pH.[1] Target pH 2.0–3.0 . Going lower (pH < 1) accelerates catalysis.[1]

-

Step 3 (Quench): Immediately filter and wash the wet cake with water to remove acid traces.[1] Do not hold the acidic slurry for >1 hour.

-

Step 4 (Drying): Ensure the wet cake is washed to neutral pH before drying.[1] Drying an acidic, ethanol-wet cake will cook the impurity into the drug substance.[1]

Module 3: Purification & Isolation

Q5: My crude batch has 0.5% Ethyl Ester. How do I purify it?

A: Recrystallization is effective, but "washing" is often superior for ester impurities due to their higher solubility in organic solvents compared to the free acid Nateglinide.[1]

Purification Protocol (Slurry Wash):

-

Suspend: Slurry the crude solid in n-Heptane or Petroleum Ether (10 volumes) at 25–30°C.

-

Stir: Agitate for 2–3 hours. The non-polar ethyl ester is more soluble in the hydrocarbon solvent than the polar Nateglinide acid.[1]

-

Filter: Filter the solid.